molecular formula C16H15F3N4O B2384820 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1396812-24-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2384820
CAS No.: 1396812-24-0
M. Wt: 336.318
InChI Key: VSGGLMKVORQYLA-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction between the intermediate product and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the pyrrolidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.

    N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(fluoromethyl)benzamide: Features a fluoromethyl group in place of the trifluoromethyl group.

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGGLMKVORQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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